molecular formula C19H17NO2 B1333850 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 861453-64-7

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1333850
CAS No.: 861453-64-7
M. Wt: 291.3 g/mol
InChI Key: SPEOJPZKAYDZNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the use of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-13-7-8-17-15(10-13)16(19(21)22)11-18(20-17)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEOJPZKAYDZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212310
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861453-64-7
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861453-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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